molecular formula C12H20BrNO3 B578694 tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate CAS No. 1219813-78-1

tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No.: B578694
CAS No.: 1219813-78-1
M. Wt: 306.2
InChI Key: FTDGLGFKVKVHTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate typically involves the bromination of an acetyl group attached to a piperidine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes .

Biological Activity

Tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C12_{12}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight: Approximately 286.16 g/mol

The compound features a piperidine ring, a tert-butyl ester group, and a bromoacetyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The presence of the bromoacetyl group is hypothesized to enhance its interaction with cellular targets involved in cancer progression.
  • Antimicrobial Properties: Some derivatives of piperidine compounds have shown antimicrobial activity, suggesting potential applications in treating bacterial infections.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation: Interaction with various receptors could modulate signaling pathways critical for cellular functions.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50_{50} Values:
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These findings suggest that the compound has significant anticancer potential, particularly against HeLa cells.

Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound:

  • Pathogens Tested: Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC):
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These results indicate moderate antimicrobial activity, warranting further exploration for therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific functional groups in enhancing biological activity:

  • Bromoacetyl Group: Contributes to increased reactivity and potential interactions with biological targets.
  • Piperidine Ring: Provides conformational flexibility, allowing better binding to target sites.

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50_{50}/MICReference
AnticancerHeLa15 µM
MCF-720 µM
A54925 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Properties

IUPAC Name

tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDGLGFKVKVHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729134
Record name tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219813-78-1
Record name tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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